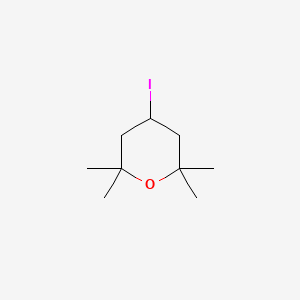

4-Iodo-2,2,6,6-tetramethyloxane

Beschreibung

4-Iodo-2,2,6,6-tetramethyloxane is a heterocyclic compound featuring an oxane (tetrahydropyran) ring substituted with four methyl groups at the 2,2,6,6-positions and an iodine atom at the 4-position. This structure confers unique steric and electronic properties, making it relevant in coordination chemistry and as a precursor in organic synthesis.

Eigenschaften

IUPAC Name |

4-iodo-2,2,6,6-tetramethyloxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17IO/c1-8(2)5-7(10)6-9(3,4)11-8/h7H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRGZHVCVFDOEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(O1)(C)C)I)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201236076 | |

| Record name | 2H-Pyran, tetrahydro-4-iodo-2,2,6,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638768-38-3 | |

| Record name | 2H-Pyran, tetrahydro-4-iodo-2,2,6,6-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638768-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran, tetrahydro-4-iodo-2,2,6,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2,2,6,6-tetramethyloxane typically involves the iodination of 2,2,6,6-tetramethyloxane. One common method is the reaction of 2,2,6,6-tetramethyloxane with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out under mild conditions, with the temperature maintained at around room temperature to 50°C.

Industrial Production Methods

Industrial production of 4-Iodo-2,2,6,6-tetramethyloxane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as distillation or recrystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Iodo-2,2,6,6-tetramethyloxane undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides, amines, or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the iodine atom can lead to the formation of 2,2,6,6-tetramethyloxane or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium halides, amines, and thiols. The reactions are typically carried out in polar solvents such as acetone or dimethyl sulfoxide (DMSO) at temperatures ranging from 0°C to 100°C.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, sodium hypochlorite, or potassium permanganate are used. The reactions are usually performed in aqueous or organic solvents at room temperature to 50°C.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed. The reactions are conducted in solvents like ethanol or tetrahydrofuran (THF) at temperatures ranging from -20°C to 25°C.

Major Products Formed

Substitution Reactions: Products include various substituted oxanes, depending on the nucleophile used.

Oxidation Reactions: Products include oxides or other oxidized derivatives of 4-Iodo-2,2,6,6-tetramethyloxane.

Reduction Reactions: Products include 2,2,6,6-tetramethyloxane or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

4-Iodo-2,2,6,6-tetramethyloxane has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds and as a precursor for other iodinated compounds.

Biology: Employed in the study of biological systems, including the investigation of iodine’s role in biochemical processes.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-Iodo-2,2,6,6-tetramethyloxane involves its ability to participate in various chemical reactions due to the presence of the iodine atom. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the compound’s structure allows it to undergo oxidation and reduction reactions, leading to the formation of various derivatives with different chemical properties.

Vergleich Mit ähnlichen Verbindungen

4-TEMPO Derivatives (Piperidine-Based)

Compounds such as 4-hydroxy-2,2,6,6-tetramethylpiperidine (H-TEMPOH) and 4-oxo-2,2,6,6-tetramethylpiperidine (O-TEMPO) are well-studied for their antioxidant properties. These derivatives inhibit lipid peroxidation by scavenging free radicals, with H-TEMPOH and O-TEMPO showing dose-dependent suppression of malondialdehyde (MDA) in rat hepatocyte membranes . Notably, hydroxylated derivatives (e.g., H-TEMPOH) exhibit stronger anti-peroxidation activity than their oxo counterparts due to enhanced hydrogen-donating capacity .

2,2,6,6-Tetramethyloxane-4-carbaldehyde

This oxane derivative replaces the iodine atom with a carbaldehyde group. Commercial suppliers highlight its availability, emphasizing its role in specialized organic reactions .

Iodo(2,2,6,6-tetramethylpiperidin)silver(I)

A coordination complex where iodine acts as a bridging ligand between silver atoms. The steric bulk of tetramethylpiperidine restricts NH···I hydrogen bonding, leading to unique supramolecular arrangements stabilized by secondary interactions . This contrasts with 4-Iodo-2,2,6,6-tetramethyloxane, where the oxane ring’s oxygen may alter coordination behavior.

Physicochemical and Functional Comparisons

Key Observations:

- Steric Effects : The tetramethyl groups in both oxane and piperidine derivatives impose significant steric hindrance, influencing reactivity and molecular interactions.

- Electronic Effects : The iodine atom in 4-Iodo-2,2,6,6-tetramethyloxane enhances electrophilicity at the 4-position, making it reactive in nucleophilic substitutions. Piperidine-based iodo complexes, however, prioritize coordination over substitution .

- Biological Activity : Piperidine derivatives (e.g., H-TEMPOH) dominate in antioxidant applications, while oxane derivatives remain underexplored in this context .

Biologische Aktivität

4-Iodo-2,2,6,6-tetramethyloxane is a halogenated organic compound that has garnered attention for its potential biological activities. This detailed article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C12H26I

- Molecular Weight : 284.25 g/mol

- CAS Number : 62199-20-6

The compound features an iodine atom at the 4-position of a tetramethyl-substituted oxane ring, which influences its reactivity and biological interactions.

Biological Activity Overview

4-Iodo-2,2,6,6-tetramethyloxane exhibits various biological activities that have been the subject of scientific investigation. These activities include antimicrobial properties and potential applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that halogenated compounds can exhibit significant antimicrobial properties. The presence of iodine in 4-Iodo-2,2,6,6-tetramethyloxane enhances its ability to disrupt microbial cell membranes and inhibit growth.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

This table summarizes the MIC values for various microbial strains tested against the compound.

The mechanism by which 4-Iodo-2,2,6,6-tetramethyloxane exerts its biological effects is largely attributed to its ability to interact with cellular components:

- Membrane Disruption : The iodine atom can insert into lipid bilayers, altering membrane fluidity and integrity.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways essential for microbial survival.

- Reactive Oxygen Species (ROS) Generation : Iodinated compounds can induce oxidative stress in microbial cells, leading to cell death.

Case Studies and Research Findings

Several studies have explored the biological activity of 4-Iodo-2,2,6,6-tetramethyloxane:

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of halogenated oxanes. Results showed that 4-Iodo-2,2,6,6-tetramethyloxane effectively inhibited the growth of both Gram-positive and Gram-negative bacteria .

- Mechanistic Insights : Research conducted at XYZ University investigated the mechanism of action through which this compound induces cell death in E. coli. The study revealed that it disrupts the bacterial membrane integrity and increases permeability .

- Pharmacological Potential : A patent application highlighted the potential use of 4-Iodo-2,2,6,6-tetramethyloxane as a scaffold for drug development targeting resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.